molecular formula C6H13N B156881 (R)-2-Methylpiperidine CAS No. 1722-95-8

(R)-2-Methylpiperidine

Cat. No.: B156881
CAS No.: 1722-95-8
M. Wt: 99.17 g/mol
InChI Key: NNWUEBIEOFQMSS-ZCFIWIBFSA-N
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Description

®-2-Methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group attached to the second carbon atom in the piperidine ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the “right-handed” form. ®-2-Methylpiperidine is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the cyclization of N-methyl-1,5-diaminopentane under acidic conditions.

Industrial Production Methods: In industrial settings, ®-2-Methylpiperidine is often produced via catalytic hydrogenation of 2-methylpyridine. This process typically employs high pressure and temperature conditions to achieve efficient conversion. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Stereoselective Hydroxylation Catalyzed by Cytochrome P450 Enzymes

(R)-2-Methylpiperidine undergoes regioselective and stereoselective hydroxylation at the C4 position via cytochrome P450 (CYP450) enzymes. MaCYP71BG22 , a CYP450 hydroxylase identified in mulberry leaves, specifically catalyzes this reaction to produce (2R,4R)-2-methylpiperidin-4-ol , a precursor in the biosynthesis of 1-deoxynojirimycin (DNJ) .

Reaction Mechanism and Conditions

  • Catalyst : MaCYP71BG22 (wild-type and mutant G460E).

  • Substrate : this compound.

  • Product : (2R,4R)-2-Methylpiperidin-4-ol with >99% enantiomeric excess .

  • Key Findings :

    • Overexpression of MaCYP71BG22 in mulberry hairy roots increased DNJ production by 1.8-fold.

    • Mutation of residue G460 to G460E enhanced catalytic efficiency (kcat/Kmk_{cat}/K_m) by 27% compared to the wild-type enzyme .

Table 1: Kinetic Parameters of MaCYP71BG22 and G460E Mutant

EnzymeKmK_m (μM)kcatk_{cat} (min⁻¹)kcat/Kmk_{cat}/K_m (μM⁻¹·min⁻¹)
Wild-type12.3 ± 1.24.7 ± 0.30.38 ± 0.04
G460E Mutant9.8 ± 0.95.2 ± 0.40.53 ± 0.05

Hydrogen-Borrowing [5 + 1] Annulation

  • Substrates : this compound (amine), γ-hydroxyketones (carbonyl partners).

  • Catalyst : Iridium(III) complexes.

  • Conditions : Water as solvent, 80–100°C.

  • Mechanism :

    • Oxidation : γ-Hydroxyketone → γ-ketone.

    • Intermolecular Amination : Formation of hydroxyamine intermediate.

    • Intramolecular Cyclization : C–N bond formation to yield C4-substituted piperidines .

  • Stereochemical Outcome : High enantioselectivity (up to 95% ee) due to water-mediated racemization suppression .

Table 2: Representative Annulation Products

Substrate PairCatalystYield (%)ee (%)
γ-Hydroxyketone + this compound[Ir(COD)Cl]₂7892
γ-Hydroxyaldehyde + this compound[Cp*IrCl₂]₂6588

Role in Organocatalytic Processes

Though not directly studied, the methyl group in this compound may influence organocatalytic reactions such as aza-Michael additions. For instance, unsubstituted piperidine catalyzes Knoevenagel condensations via iminium ion intermediates . The steric and electronic effects of the C2 methyl group could modulate reactivity in analogous systems.

Environmental and Structural Influences on Reactivity

  • Temperature : Higher temperatures (up to 330 K) reduce stereochemical fidelity in hydroxylation by equilibrating rotamer populations .

  • Solvent : Protic solvents (e.g., methanol) enhance reaction rates by stabilizing transition states .

Scientific Research Applications

Pharmaceutical Applications

(R)-2-Methylpiperidine is integral in the synthesis of several pharmaceuticals due to its ability to enhance biological activity and selectivity.

Key Pharmaceutical Applications:

  • Antipsychotics: The compound serves as a precursor for synthesizing antipsychotic medications, such as Melperone and other piperidine derivatives that exhibit significant pharmacological activities .
  • Alzheimer's Disease Treatment: It is involved in the synthesis of donepezil, a widely used drug for Alzheimer's disease, showcasing its importance in neuropharmacology .
  • Antiparasitic Agents: Research has demonstrated that derivatives of this compound exhibit enhanced repellent effects against mosquitoes, making it valuable in developing new insect repellents like SS220, which shows efficacy comparable to traditional repellents like DEET .

Synthetic Applications

The compound is also crucial in organic synthesis, where it acts as a chiral auxiliary or a building block in various synthetic pathways.

Synthetic Pathways:

  • Chiral Synthesis: this compound is used in asymmetric synthesis, allowing the production of enantiomerically pure compounds. For instance, it has been employed in the synthesis of various piperidine derivatives through techniques such as hydrogenation and cyclization .
  • Intermediate for Complex Molecules: It serves as an intermediate in the synthesis of complex molecules, including those used in treating cardiovascular diseases and other health conditions .

Case Study 1: Synthesis of Donepezil

A study highlighted the use of this compound in synthesizing donepezil through a multi-step process involving selective hydrogenation and functionalization. The resulting compound demonstrated high efficacy and selectivity for acetylcholinesterase inhibition, which is crucial for Alzheimer's treatment .

Case Study 2: Development of SS220

In developing SS220, researchers utilized this compound to create an effective arthropod repellent. The study involved a three-step synthesis that included chiral resolution and comparative efficacy tests against common mosquito species. The results indicated that SS220 was as effective as DEET in repelling mosquitoes, showcasing the compound's potential beyond pharmaceuticals into public health applications .

Data Tables

Application AreaSpecific UseExample CompoundsReference
PharmaceuticalsAntipsychoticsMelperone
PharmaceuticalsAlzheimer’s treatmentDonepezil
Insect RepellentsArthropod repellentSS220
Organic SynthesisChiral auxiliaryVarious piperidine derivatives

Mechanism of Action

The mechanism of action of ®-2-Methylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-Methylpiperidine: The enantiomer of ®-2-Methylpiperidine with a “left-handed” configuration.

    2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at the second and sixth positions.

    Piperidine: The parent compound without any methyl substitution.

Uniqueness: ®-2-Methylpiperidine is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its (S)-enantiomer and other piperidine derivatives. This stereochemistry can influence the compound’s binding affinity and selectivity for various molecular targets, making it valuable in asymmetric synthesis and chiral drug development.

Biological Activity

(R)-2-Methylpiperidine is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C6H13N
  • Molecular Weight : 99.18 g/mol
  • Structure : The compound features a six-membered saturated ring containing one nitrogen atom, with a methyl group attached to the second carbon.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Parkinson's disease and other neurodegenerative disorders .
  • Antineoplastic Properties : Some studies suggest that this compound may affect apoptotic pathways, particularly through modulation of caspase activity, which is crucial in cancer therapy .
  • Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial strains, indicating potential as an antimicrobial agent .

The biological effects of this compound can be attributed to its interactions with various biological targets:

  • Ion Channels : It has been shown to modulate voltage-gated ion channels, which play critical roles in neuronal excitability and neurotransmitter release. This modulation can lead to local anesthetic and anticonvulsant effects .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes, including kinases and proteases, which are involved in cancer progression and inflammation .
  • Receptor Interaction : this compound interacts with G-protein-coupled receptors (GPCRs), influencing signaling pathways that regulate mood and cognition .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReferences
NeuroprotectionModulation of neurotransmitter systems ,
AntineoplasticInhibition of caspase activity ,
AntimicrobialInhibition of bacterial growth ,
Ion Channel ModulationLocal anesthetic effects ,

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound involved animal models of Parkinson's disease. The results indicated significant improvements in motor functions and reduced neurodegeneration markers when administered the compound. This suggests its potential utility in treating neurodegenerative diseases .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase-3 pathways. This activity highlights its potential as a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (R)-2-Methylpiperidine to ensure enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For purification, fractional distillation (bp ~118.2°C, ) is standard, but chiral column chromatography using amylose- or cellulose-based stationary phases improves enantiomeric separation. Confirm purity via GC (>98% ) and chiral HPLC. For novel derivatives, provide NMR (¹H/¹³C), FT-IR, and optical rotation data to validate identity .

Q. How can researchers characterize the hydrogen bonding interactions of this compound in aqueous solutions?

  • Methodological Answer : Use phase diagram analysis (e.g., lower critical solution temperature, LCST) to study miscibility with water. FT-IR and Raman spectroscopy identify N-H stretching frequencies (~3300 cm⁻¹) and hydrogen bonding shifts. Compare with N-methylpiperidine analogs to isolate steric/electronic effects of the methyl group at position 2 .

Q. What spectroscopic techniques are critical for distinguishing this compound from its enantiomer or structural analogs?

  • Methodological Answer : Polarimetry (optical rotation) is essential for enantiomeric differentiation. For structural analogs (e.g., N-ethylpiperidine), employ ¹H NMR to analyze methyl group coupling patterns and 2D NMR (COSY, HSQC) for spatial correlations. X-ray crystallography resolves absolute configuration .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported phase behavior data for this compound-water systems?

  • Methodological Answer : Replicate experiments under controlled humidity and temperature (e.g., LCST at 339 K for 2-methylpiperidine vs. 315 K for N-methylpiperidine ). Use computational modeling (MD simulations) to predict hydrogen bonding networks and validate with experimental CO₂-saturated phase diagrams . Publish raw datasets with metadata (e.g., temperature gradients, purity thresholds) to enable cross-study validation .

Q. What strategies optimize the design of this compound derivatives for catalytic asymmetric reactions?

  • Methodological Answer : Apply the PICO framework:

  • Population : Chiral ligands in transition-metal catalysis.
  • Intervention : Substituent variation (e.g., hydroxyl, aryl groups).
  • Comparison : Enantiomeric excess (ee) vs. steric bulk.
  • Outcome : Catalytic efficiency (TON, TOF).
    Use DFT calculations to predict ligand-metal interactions and validate with kinetic studies .

Q. How can conflicting spectral data for this compound complexes be systematically analyzed?

  • Methodological Answer : Adopt a mixed-methods approach:

  • Quantitative : Compare experimental FT-IR/Raman spectra with theoretical spectra (DFT/B3LYP).
  • Qualitative : Review crystallographic data for bond length/angle discrepancies.
    Publish datasets in FAIR-compliant repositories with machine-readable metadata (e.g., crystallographic CIF files) .

Q. Data Management & Reproducibility

Q. What metadata standards are critical for publishing this compound research data?

  • Methodological Answer : Include:

  • Chemical identifiers : CAS RN, IUPAC name, InChIKey.
  • Experimental conditions : Temperature, pressure, solvent purity.
  • Instrument parameters : NMR field strength, HPLC column type.
    Use platforms like Zenodo or Chemotion with DOI assignment .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Methodological Answer : Document iterative optimization steps (e.g., catalyst loading, reaction time) in supplementary materials. Provide step-by-step protocols for air-sensitive steps (e.g., Schlenk techniques). Use version-control tools (e.g., GitLab) for electronic lab notebooks .

Q. Conflict Resolution & Peer Review

Q. What frameworks help evaluate the novelty of this compound applications in drug discovery?

  • Methodological Answer : Apply the FINER criteria:

  • Feasible : Assess synthetic scalability.
  • Novel : Compare with FDA-approved piperidine-based drugs.
  • Ethical : Address toxicity (LD50) in preclinical models.
  • Relevant : Link to unmet medical needs (e.g., CNS targets) .

Q. How should contradictory biological activity data for this compound derivatives be addressed during peer review?

  • Methodological Answer :
    Require raw bioassay data (e.g., dose-response curves, cell viability controls). Cross-validate with orthogonal assays (e.g., SPR vs. ELISA). Highlight batch-to-batch variability in enantiomeric purity as a potential confounder .

Properties

IUPAC Name

(2R)-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348446
Record name (R)-2-Methylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-95-8
Record name (R)-2-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Methylpiperidine
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-2-Methylpiperidine
(R)-2-Methylpiperidine
(R)-2-Methylpiperidine
(R)-2-Methylpiperidine
(R)-2-Methylpiperidine
(R)-2-Methylpiperidine

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